molecular formula C8H15N3 B1416544 [1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methanamine CAS No. 1158049-15-0

[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methanamine

Cat. No.: B1416544
CAS No.: 1158049-15-0
M. Wt: 153.22 g/mol
InChI Key: QXAWBMLPFWBBNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Biosyntech supplies [1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methanamine, a high-purity pyrazole-based chemical intermediate for research and development purposes . This compound, with the molecular formula C 8 H 15 N 3 and a molecular weight of 153.23 g/mol, is characterized by its specific structure featuring a methanamine group on a methyl-isopropyl substituted pyrazole ring . As a specialized building block, this compound is valuable in pharmaceutical and chemical research for the synthesis of more complex molecules. Researchers can utilize it in various applications, including medicinal chemistry projects for structure-activity relationship (SAR) studies, as a precursor in the development of novel heterocyclic compounds, and in chemical biology. Its exact mechanism of action is dependent on the final compound into which it is incorporated. Handling and Storage: This product is intended for use by qualified researchers. Please handle with appropriate precautions and refer to the Safety Data Sheet (SDS) for detailed hazard information. Store in a cool, dark place under an inert atmosphere. Notice: This product is For Research Use Only (RUO). It is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. The information presented is for descriptive purposes and is not a guarantee of product efficacy or safety for any particular application.

Properties

IUPAC Name

(1-methyl-3-propan-2-ylpyrazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c1-6(2)8-7(4-9)5-11(3)10-8/h5-6H,4,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXAWBMLPFWBBNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C=C1CN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158049-15-0
Record name [1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Pyrazole Ring Formation

The initial step involves cyclization reactions, typically using hydrazine derivatives with suitable diketones or α,β-unsaturated carbonyl compounds.

  • Reagents: Hydrazine hydrate or hydrazine derivatives, 1,3-dicarbonyl compounds (e.g., acetylacetone).
  • Reaction Conditions: Reflux in ethanol or acetic acid, often with acid catalysis to promote cyclization.
  • Outcome: Formation of the pyrazole ring with substitution at specific positions depending on the starting materials.

Alkylation at the Pyrazole Nitrogen

Following ring formation, the next step involves alkylation to introduce the propan-2-yl group at the nitrogen atom at position 3.

  • Reagents: Alkyl halides such as isopropyl bromide or chloride.
  • Reaction Conditions: Use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
  • Outcome: N-alkylated pyrazole derivative with high regioselectivity.

Methylation and Final Amination

The terminal step involves methylation at the 4-position of the pyrazole ring and subsequent introduction of the amino group.

  • Reagents: Methylating agents such as methyl iodide or methyl sulfate, followed by amination reagents like formaldehyde or ammonia derivatives.
  • Reaction Conditions: Mild heating, often in the presence of bases like potassium carbonate (K₂CO₃).
  • Outcome: Formation of the target compound, [1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methanamine.

Data Table Summarizing Preparation Methods

Step Reaction Reagents Solvent Conditions Product/Outcome
1 Pyrazole ring formation Hydrazine hydrate + 1,3-dicarbonyl Ethanol / Acetic acid Reflux Pyrazole core formed
2 N-alkylation Alkyl halide (isopropyl halide) DMF / THF Strong base, room temp to reflux N-isopropyl pyrazole derivative
3 Methylation & amination Methyl iodide + formaldehyde Acetone / Water Mild heating Target compound synthesized

Industrial Production Considerations

  • Scale-up: Employing continuous flow reactors enhances safety, control, and scalability.
  • Purification: Recrystallization and chromatography are used to purify the final product.
  • Yield Optimization: Reaction parameters such as temperature, solvent choice, and reagent stoichiometry are optimized based on laboratory data to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methanamine group, where halogenating agents like thionyl chloride can introduce halogen atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of a base like pyridine.

Major Products Formed:

    Oxidation: Pyrazole oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Halogenated pyrazole derivatives.

Scientific Research Applications

Chemistry: In chemistry, [1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methanamine is used as an intermediate in the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential as a ligand in enzyme inhibition studies. It can interact with specific enzymes, providing insights into enzyme mechanisms and aiding in the design of enzyme inhibitors .

Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. They may exhibit activity against certain diseases, making them candidates for drug development .

Industry: In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its reactivity and stability make it a valuable component in various industrial processes .

Mechanism of Action

The mechanism of action of [1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathway in which the enzyme is involved. This interaction can lead to various biological effects, depending on the specific enzyme or receptor targeted .

Comparison with Similar Compounds

    [1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methanamine: This compound is structurally similar but differs in the position of the substituent on the pyrazole ring.

    [1-methyl-3-(propan-2-yl)-1H-pyrazol-3-yl]methanamine: Another isomer with a different substitution pattern on the pyrazole ring.

Uniqueness: The uniqueness of [1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methanamine lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced properties .

Biological Activity

The compound [1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methanamine , also known by its IUPAC name, exhibits potential biological activities that are of interest in medicinal chemistry. This article reviews the biological activity associated with this compound, including its synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₈H₁₅N₃
  • Molecular Weight : 153.23 g/mol
  • SMILES : CC(C)C1=NN(C=C1CN)C
  • InChIKey : QXAWBMLPFWBBNE-UHFFFAOYSA-N

Synthesis

The synthesis of this compound can be achieved through various methods, including:

  • Reaction with Formaldehyde and Methylamine : Under acidic conditions, this method produces the desired compound via the formation of an iminium ion intermediate.
  • Continuous Flow Reactors : This industrial method allows for better control over reaction conditions, enhancing yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It acts as an inhibitor of monoamine oxidase, which may lead to increased levels of neurotransmitters.
  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammation through inhibition of pro-inflammatory pathways .

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Anti-inflammatory Activity

A study on pyrazole derivatives highlighted the anti-inflammatory effects of compounds similar to this compound. The compound exhibited dose-dependent inhibition of LPS-induced NF-kB/AP-1 reporter activity, indicating its potential as a therapeutic agent in inflammatory diseases .

Case Studies

Several studies have explored the biological effects of pyrazole derivatives:

StudyFindings
MDPI Study on Pyrazolo Derivatives Identified anti-inflammatory activity with IC50 values ranging from 4.8 to 30.1 µM for related compounds .
Research on Monoamine Oxidase Inhibition Demonstrated that similar compounds can effectively inhibit monoamine oxidase, suggesting potential for treating neurological disorders .

Q & A

Q. What analytical approaches resolve ambiguities in structural elucidation (e.g., regioisomerism)?

  • Methodological Answer :
  • Advanced NMR : 2D techniques (HSQC, HMBC) to assign proton-carbon correlations .
  • X-ray Crystallography : Grow single crystals via vapor diffusion (e.g., hexane/ethyl acetate) .
  • Isotopic Labeling : Synthesize ¹³C-labeled analogs to confirm connectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methanamine
Reactant of Route 2
[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.